Hdac6-IN-15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

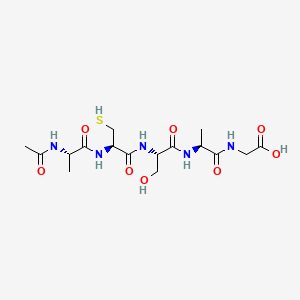

Hdac6-IN-15 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in the regulation of various cellular processes, including gene expression, cell cycle progression, and apoptosis. HDAC6 is predominantly found in the cytoplasm and is involved in the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). Inhibition of HDAC6 has shown potential therapeutic benefits in treating cancer, neurodegenerative diseases, and inflammatory conditions .

Preparation Methods

The synthesis of Hdac6-IN-15 typically involves the preparation of benzohydroxamates, which are known for their selective inhibition of HDAC6. The synthetic route includes the following steps:

Preparation of Benzohydroxamate Core: The core structure is synthesized through a series of reactions involving the condensation of benzoyl chloride with hydroxylamine hydrochloride under basic conditions.

Functionalization: The benzohydroxamate core is then functionalized with various substituents to enhance its selectivity and potency towards HDAC6. This step may involve reactions such as alkylation, acylation, or sulfonation.

Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity

Chemical Reactions Analysis

Hdac6-IN-15 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups, potentially altering its selectivity and potency.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of degradation products

Scientific Research Applications

Hdac6-IN-15 has a wide range of scientific research applications, including:

Cancer Research: this compound has shown potential in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. .

Neurodegenerative Diseases: The compound has neuroprotective effects and can promote neuronal differentiation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Inflammatory Conditions: This compound can modulate immune responses and reduce inflammation, making it useful in treating inflammatory diseases.

Epigenetic Research: As an HDAC6 inhibitor, this compound is valuable in studying the role of histone deacetylation in gene expression and epigenetic regulation.

Mechanism of Action

Hdac6-IN-15 exerts its effects by selectively inhibiting the activity of HDAC6. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin and HSP90. By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, leading to the disruption of microtubule dynamics and protein stability. This results in the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. The compound also modulates immune responses and reduces inflammation by affecting the acetylation status of key regulatory proteins .

Comparison with Similar Compounds

Hdac6-IN-15 is unique in its high selectivity and potency towards HDAC6 compared to other HDAC inhibitors. Similar compounds include:

Ricolinostat: A selective HDAC6 inhibitor with potential anticancer and anti-inflammatory effects.

Tubastatin A: Another selective HDAC6 inhibitor known for its neuroprotective properties.

ACY-1215: A selective HDAC6 inhibitor that has shown efficacy in treating multiple myeloma and other cancers .

This compound stands out due to its unique chemical structure and enhanced selectivity, making it a valuable tool in both research and therapeutic applications.

Properties

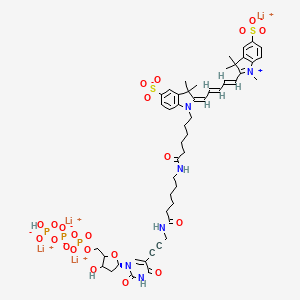

Molecular Formula |

C27H44FFeN3O2 |

|---|---|

Molecular Weight |

517.5 g/mol |

IUPAC Name |

carbanide;4-[[4-(1,3-dicyclopentylpropyl)piperazin-1-yl]methyl]-3-fluoro-N-hydroxybenzamide;iron(2+) |

InChI |

InChI=1S/C25H38FN3O2.2CH3.Fe/c26-23-17-21(25(30)27-31)10-11-22(23)18-28-13-15-29(16-14-28)24(20-7-3-4-8-20)12-9-19-5-1-2-6-19;;;/h10-11,17,19-20,24,31H,1-9,12-16,18H2,(H,27,30);2*1H3;/q;2*-1;+2 |

InChI Key |

VSGFJJSUEWUKQI-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].C1CCC(C1)CCC(C2CCCC2)N3CCN(CC3)CC4=C(C=C(C=C4)C(=O)NO)F.[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)

![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)

![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)